molecular formula C7H5ClN2O B13672566 3-Chloroimidazo[1,2-a]pyridin-8-ol

3-Chloroimidazo[1,2-a]pyridin-8-ol

Katalognummer: B13672566
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: BAFAYGDBSSLBPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloroimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the third position and a hydroxyl group at the eighth position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroimidazo[1,2-a]pyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloroimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.

Major Products:

    Oxidation: Formation of 3-imidazo[1,2-a]pyridin-8-one.

    Reduction: Formation of imidazo[1,2-a]pyridin-8-ol.

    Substitution: Formation of 3-substituted imidazo[1,2-a]pyridin-8-ol derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloroimidazo[1,2-a]pyridin-8-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

    Imidazo[1,2-a]pyridine: The parent compound without the chlorine and hydroxyl substituents.

    2-Chloroimidazo[1,2-a]pyridine: Similar structure but with the chlorine atom at the second position.

    3-Bromoimidazo[1,2-a]pyridin-8-ol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 3-Chloroimidazo[1,2-a]pyridin-8-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogues .

Eigenschaften

Molekularformel

C7H5ClN2O

Molekulargewicht

168.58 g/mol

IUPAC-Name

3-chloroimidazo[1,2-a]pyridin-8-ol

InChI

InChI=1S/C7H5ClN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H

InChI-Schlüssel

BAFAYGDBSSLBPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CN=C2C(=C1)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.